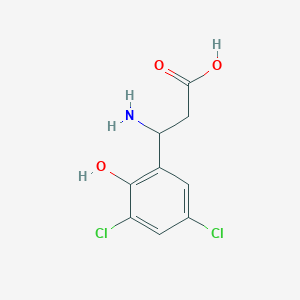

3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c10-4-1-5(7(12)3-8(13)14)9(15)6(11)2-4/h1-2,7,15H,3,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFAIKLOYWPAPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(CC(=O)O)N)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626817 | |

| Record name | 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-12-9 | |

| Record name | 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Selection and Protection

The synthesis often begins with 3,5-dichloro-2-hydroxybenzaldehyde, a precursor requiring protection of its phenolic hydroxyl group to prevent undesired side reactions during subsequent steps. Acetylation using acetic anhydride in pyridine is a common method, yielding 3,5-dichloro-2-acetoxybenzaldehyde. Alternative protecting groups, such as tert-butyldimethylsilyl (TBS) or benzyl ethers, offer stability under basic conditions but require harsher deprotection methods.

Knoevenagel Condensation

The protected aldehyde undergoes Knoevenagel condensation with malonic acid derivatives. For instance, reaction with diethyl malonate in ethanol, catalyzed by piperidine, forms the α,β-unsaturated intermediate, ethyl (E)-3-(3,5-dichloro-2-acetoxyphenyl)acrylate. This step typically achieves 70–85% yield, with reaction completion monitored via thin-layer chromatography (TLC).

Michael Addition for Amino Group Introduction

The α,β-unsaturated ester is subjected to a Michael addition using ammonia or a protected amine. Employing ammonium chloride in methanol under reflux introduces the amino group, yielding ethyl 3-amino-3-(3,5-dichloro-2-acetoxyphenyl)propanoate. Catalytic hydrogenation (H₂, Pd/C) at 50 psi enhances stereochemical control, favoring the (S)-enantiomer when chiral catalysts like (R)-BINAP are used.

Deprotection and Hydrolysis

Final steps involve sequential deprotection and hydrolysis:

Table 1: Optimization of Deprotection Conditions

| Protecting Group | Deprotection Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetyl | NaOH (2 M) | 60 | 92 |

| TBS | TBAF (1 M) | 25 | 88 |

| Benzyl | H₂/Pd-C | 50 | 85 |

Nitro Reduction Pathway

Nitromethane Condensation

An alternative route involves condensing 3,5-dichloro-2-hydroxybenzaldehyde with nitromethane in a Henry reaction. Using ammonium acetate as a catalyst in ethanol at 80°C produces (E)-3-(3,5-dichloro-2-hydroxyphenyl)-2-nitroprop-1-ene. This intermediate is isolated in 75% yield and characterized by IR (C=C stretch at 1620 cm⁻¹) and ¹H NMR (δ 7.8 ppm, doublet for nitroalkene protons).

Catalytic Hydrogenation

Reduction of the nitro group is achieved via catalytic hydrogenation (10% Pd/C, H₂ at 3 atm, 25°C), yielding 3-amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid directly. This one-pot method bypasses ester intermediates, simplifying purification. However, over-reduction of the aromatic chlorine substituents remains a risk, necessitating careful pressure and temperature control.

Table 2: Hydrogenation Conditions and Outcomes

| Catalyst | Pressure (atm) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/C | 3 | 25 | 68 | 95 |

| Raney Ni | 5 | 40 | 55 | 88 |

| PtO₂ | 2 | 30 | 72 | 97 |

Enzymatic Synthesis Approaches

Transaminase-Mediated Amination

Recent advances employ ω-transaminases to catalyze the amination of 3-(3,5-dichloro-2-hydroxyphenyl)pyruvic acid. Using a recombinant enzyme from Arthrobacter sp., the reaction proceeds in phosphate buffer (pH 7.5) with alanine as the amine donor, achieving 90% conversion at 30°C. This method offers enantioselectivity (>99% ee for the (S)-isomer) and avoids harsh reducing agents.

Fermentation-Based Production

Metabolic engineering of E. coli strains has been explored to produce the compound de novo. By overexpressing chorismate mutase and dichlorinase enzymes, researchers diverted the shikimate pathway to synthesize 3,5-dichloro-2-hydroxybenzoic acid, which is subsequently converted to the target amino acid via transamination. Current yields remain low (12 mg/L), but strain optimization holds promise for industrial applications.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Protection/Deprotection Route : Offers high yields (75–92%) but involves multiple steps, increasing production costs.

-

Nitro Reduction Pathway : Fewer steps but lower yields (55–72%) due to competing side reactions.

-

Enzymatic Methods : Environmentally friendly and enantioselective but currently limited by substrate availability and scalability.

Industrial Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The amino group can be reduced to form amines.

Substitution: The dichloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Overview

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid derivatives have shown promising results against various bacterial and fungal pathogens, particularly those classified under the ESKAPE group, which includes notorious drug-resistant organisms such as Staphylococcus aureus and Enterococcus faecalis.

Antimicrobial Activity

Recent studies have reported that derivatives of this compound exhibit significant antimicrobial activity. For instance:

- Minimum Inhibitory Concentrations (MIC) : The derivatives demonstrated MIC values ranging from 1 to 64 µg/mL against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .

- Broad-Spectrum Activity : Certain derivatives showed effectiveness against Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, highlighting their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship

The incorporation of different substituents into the phenolic structure of the compound has been shown to enhance its antimicrobial efficacy. For example, hydrazone derivatives containing nitro groups exhibited particularly strong antibacterial activity .

Synthetic Routes

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available precursors such as 3,5-dichloro-2-hydroxybenzaldehyde.

- Reaction Conditions : Various reaction conditions including temperature, solvent choice, and catalyst presence can significantly influence yield and purity.

- Purification : The final product is purified through recrystallization or chromatography techniques to obtain high-purity compounds suitable for biological testing .

Case Studies

A notable study synthesized a library of amino acid derivatives featuring the 4-hydroxyphenyl moiety. These compounds were systematically screened against multidrug-resistant pathogens, demonstrating that structural modifications could lead to enhanced bioactivity .

ADME Properties

In silico analysis of the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) indicates that some derivatives possess favorable profiles compared to traditional antibiotics. This suggests their potential for further development in clinical settings .

Therapeutic Potential

Beyond antimicrobial applications, compounds derived from this compound are being explored for other therapeutic areas:

- Anticancer Activity : The phenolic structure is known for its ability to interact with various biological targets, making it a candidate for anticancer drug development .

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Wirkmechanismus

The mechanism of action of 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The presence of amino, hydroxyl, and dichloro groups allows it to form hydrogen bonds and electrostatic interactions with target proteins, thereby influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid with five analogs, focusing on substituent effects, molecular properties, and inferred bioactivity.

Structural and Functional Group Analysis

*Estimated based on molecular formula C₉H₈Cl₂NO₃.

Key Observations :

- Halogen vs.

- Positional Effects: The 2-hydroxy group in the target compound may increase acidity (pKa ~2–3 for phenolic OH) compared to the 4-hydroxy analog (CAS 66-02-4), altering solubility and metal-binding capacity .

- Amino Group Impact: Amino-substituted analogs (e.g., CAS 239929 and 19947-39-8) form zwitterions, enhancing water solubility at physiological pH compared to non-aminated derivatives like 3-(2,5-dichlorophenyl)propanoic acid .

Physicochemical Properties and Bioactivity

- Solubility: The hydroxyl and amino groups in the target compound improve aqueous solubility (estimated logP ~1.5) relative to non-polar analogs like 3-(3,5-dimethylphenyl)propanoic acid (logP ~2.8) .

- Acidity : The carboxylic acid (pKa ~4.5) and hydroxyl groups enable pH-dependent ionization, facilitating interactions with biological targets such as ion channels or proteases.

- Biological Interactions : Chlorine’s electronegativity may enhance binding to hydrophobic enzyme pockets, while the hydroxyl group could participate in hydrogen bonding, as seen in thyroid hormone analogs (e.g., CAS 66-02-4) .

Biologische Aktivität

3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid, also known as (3S)-3-amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid, is a compound with significant biological activity that has garnered attention for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9Cl2NO3

- Molecular Weight : 250.08 g/mol

- CAS Number : 1335612-31-1

The compound exhibits various bioactivities primarily through its interactions with biological pathways:

- Antimicrobial Activity : Research indicates that derivatives of this compound demonstrate significant antimicrobial properties against multidrug-resistant pathogens, including Gram-positive bacteria and certain fungi. The activity is largely attributed to the structure of the compound, which allows it to inhibit bacterial cell wall synthesis and disrupt membrane integrity .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its utility as an anticancer agent .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Case Studies

-

Antimicrobial Efficacy Against ESKAPE Pathogens :

A study focusing on the antimicrobial activity of various derivatives found that compounds similar to this compound displayed potent activity against ESKAPE pathogens, which are notorious for their multidrug resistance. The derivatives were effective against strains like MRSA and VRE, showcasing their potential as new antimicrobial agents . -

Cytotoxicity in Cancer Models :

In vitro studies using A549 lung cancer cells revealed that this compound exhibits significant cytotoxic effects, suggesting a mechanism that could be exploited for cancer therapy. The detailed analysis indicated that the compound induces apoptosis in cancer cells through specific signaling pathways .

Q & A

Q. What are the recommended synthetic routes for 3-Amino-3-(3,5-dichloro-2-hydroxyphenyl)propanoic acid, and how can reaction conditions be optimized?

The synthesis of structurally related arylpropanoic acids typically involves multi-step routes, including halogenation, hydroxylation, and amino group introduction. For example, chlorinated phenyl derivatives can be synthesized via electrophilic substitution reactions under controlled temperature (e.g., 0–5°C) to minimize side reactions. Amino groups are often introduced using reductive amination or nucleophilic substitution, requiring anhydrous conditions and catalysts like palladium or nickel . Optimization focuses on yield (e.g., adjusting molar ratios of reactants) and purity (e.g., recrystallization in ethanol/water mixtures).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the phenyl ring and the propanoic acid backbone.

- HPLC (with UV detection at 254 nm) to assess purity (>95% recommended for biological assays).

- Mass spectrometry (ESI-MS) for molecular weight verification (expected [M+H]⁺ ~ 294.09 g/mol based on C₉H₈Cl₂NO₃).

- FT-IR to identify functional groups (e.g., -NH₂ stretching at ~3300 cm⁻¹, -COOH at ~1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers at 2–8°C to prevent degradation.

- In case of spills, neutralize with inert absorbents (e.g., sand) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data obtained from computational models vs. experimental measurements?

Experimental solubility values for similar compounds (e.g., 3-Amino-3-(3-hydroxyphenyl)propanoic acid) vary significantly across models:

- ESOL model : Predicts 410 mg/mL (high solubility).

- Ali model : Estimates 2290 mg/mL (overly optimistic).

- SILICOS-IT : Suggests 9.29 mg/mL (low solubility).

To resolve discrepancies, conduct equilibrium solubility assays in PBS (pH 7.4) and DMSO, using nephelometry or UV spectrophotometry. Validate with HPLC quantification under controlled temperature (25°C ± 0.5) .

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to track real-time enzyme activity.

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., hydrolases), focusing on H-bonding with the hydroxyl and amino groups.

- Site-directed mutagenesis : Validate binding residues (e.g., replace catalytic serine with alanine) to confirm competitive vs. allosteric inhibition .

Q. How do structural modifications (e.g., chloro vs. methoxy substituents) impact biological activity and pharmacokinetics?

Comparative studies on analogs reveal:

- Chlorine substituents (3,5-diCl) enhance lipophilicity (log P ~1.01 vs. -2.32 for methoxy derivatives), improving membrane permeability but reducing aqueous solubility.

- Hydroxyl groups at position 2 increase hydrogen-bonding potential, critical for target engagement (e.g., TPSA = 83.55 Ų vs. 60.2 Ų for non-hydroxylated analogs).

- Methoxy groups reduce metabolic instability (CYP450 inhibition IC₅₀ >50 µM) .

Q. What methodologies are effective in addressing discrepancies in reported toxicity profiles of halogenated arylpropanoic acids?

- In vitro toxicity screening : Use HepG2 cells for hepatotoxicity assessment (MTT assay, 72-hour exposure).

- ROS detection : Apply fluorescent probes (e.g., CM-H2DCFDA) to quantify oxidative stress.

- Ames test (TA98 strain) to evaluate mutagenicity. Note that conflicting data may arise from impurity levels (e.g., residual solvents in synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.